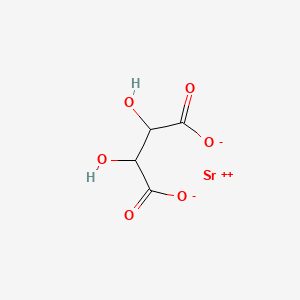
Strontium;2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium;2,3-dihydroxybutanedioate, also known as strontium tartrate, is a chemical compound that consists of strontium ions and 2,3-dihydroxybutanedioate ions. The 2,3-dihydroxybutanedioate ion is derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. Strontium tartrate is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium tartrate can be synthesized through a reaction between strontium salts and tartaric acid. One common method involves mixing strontium nitrate (Sr(NO₃)₂) with tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows:
Sr(NO3)2+C4H6O6→Sr(C4H4O6)+2HNO3
The resulting strontium tartrate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods
In industrial settings, strontium tartrate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and filtration systems helps in the efficient production of strontium tartrate.
Chemical Reactions Analysis
Types of Reactions
Strontium tartrate undergoes various chemical reactions, including:
Oxidation: Strontium tartrate can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium and other organic compounds.
Substitution: Strontium ions in the compound can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reactions with other metal salts can lead to the substitution of strontium ions.
Major Products Formed
Oxidation: Strontium carbonate (SrCO₃) and carbon dioxide (CO₂).
Reduction: Strontium metal and various organic compounds.
Substitution: Compounds with different metal ions replacing strontium.
Scientific Research Applications
Strontium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other strontium compounds.
Biology: Studied for its role in biological systems, particularly in bone metabolism.
Medicine: Investigated for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Used in the production of ceramics, glass, and other materials.
Mechanism of Action
The mechanism of action of strontium tartrate involves its interaction with biological systems, particularly bone tissue. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in increasing bone density and strength, making it a potential treatment for osteoporosis.
Comparison with Similar Compounds
Similar Compounds
Calcium tartrate: Similar in structure but contains calcium ions instead of strontium.
Magnesium tartrate: Contains magnesium ions and has similar applications in biology and medicine.
Uniqueness
Strontium tartrate is unique due to its specific interaction with bone tissue, making it particularly effective in promoting bone health. Its dual action on osteoblasts and osteoclasts sets it apart from other similar compounds.
Properties
Molecular Formula |
C4H4O6Sr |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
strontium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Sr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
IUMOPUXDPFMEMV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















